Cas no 881483-53-0 (2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid)

2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
- 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid
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- Inchi: 1S/C18H14ClNO5S/c1-25-13-7-6-10(8-12(13)19)20-16(21)9-15(17(20)22)26-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
- InChI Key: YCMYLBLHNAQCLX-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC=C1SC1CC(=O)N(C2=CC=C(OC)C(Cl)=C2)C1=O
2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3205-0061-20μmol |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-3mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-10μmol |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-2μmol |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-5mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-10mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-15mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-1mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-4mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3205-0061-20mg |
2-{[1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid |
881483-53-0 | 90%+ | 20mg |
$99.0 | 2023-04-27 |
2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid Related Literature
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid
Introduction to 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic Acid (CAS No. 881483-53-0)
2-{1-(3-chloro-4-methoxyphenyl-2,5-dioxopyrrolidin-3-ylsulfanyl)benzoic acid} (CAS No. 881483-53-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and therapeutic applications.
The molecular structure of 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a benzoic acid moiety, combined with a pyrrolidinone ring system and a sulfanyl group, creates a versatile scaffold that can interact with various biological targets. Specifically, the 3-chloro-4-methoxyphenyl substituent introduces electronic and steric effects that can modulate the compound's binding affinity and selectivity.
In recent years, there has been a growing interest in developing novel compounds that can modulate inflammatory pathways and immune responses. The structural features of 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid suggest potential activity in this area. For instance, the sulfanyl group can engage in hydrogen bonding interactions with biological receptors, while the pyrrolidinone ring system may influence the compound's solubility and bioavailability. These characteristics make it an attractive candidate for further exploration in the development of anti-inflammatory agents.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The pyrrolidinone moiety in 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid is particularly noteworthy, as it has been shown to be a privileged scaffold in medicinal chemistry. This scaffold is found in several FDA-approved drugs and has demonstrated efficacy in various therapeutic settings. The incorporation of additional functional groups, such as the sulfanyl group, further enhances the potential for biological activity.
The synthesis of 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid involves multi-step organic transformations that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrrolidinone core, followed by functionalization with the 3-chloro-4-methoxyphenyl group and introduction of the sulfanyl moiety. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
The pharmacological profile of 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid is still under investigation, but preliminary data suggest promising activities in several biological assays. In vitro studies have indicated potential effects on enzymes involved in inflammation and pain signaling pathways. Additionally, the compound has shown interactions with receptors that are implicated in immune modulation. These findings warrant further exploration to assess its therapeutic potential.
The chemical properties of this compound also make it suitable for use as an intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites allows for diverse functionalization strategies, enabling chemists to design derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.
In conclusion, 2-{1-(3-chloro-4-methoxyphenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}benzoic acid (CAS No. 881483-53-0) represents a promising candidate for further research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at modulating inflammatory pathways and immune responses. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing novel treatments for various diseases.
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